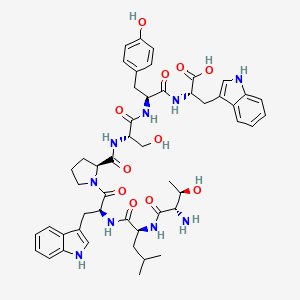![molecular formula C19H13ClO2 B14181237 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-61-3](/img/structure/B14181237.png)
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a chemical compound that belongs to the class of naphthopyran derivatives
Méthodes De Préparation
The synthesis of 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1,4-naphthoquinone with appropriate aryl aldehydes under acidic conditions, followed by cyclization and chlorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry for their potential therapeutic applications.
Naphtho[2,3-b]furan-4,9-diones: These compounds are synthesized via similar synthetic routes and have applications in materials science and organic electronics.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro and phenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
923026-61-3 |
|---|---|
Formule moléculaire |
C19H13ClO2 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
7-chloro-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-15-7-6-13-8-14-10-22-11-17(21)19(14)18(16(13)9-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clé InChI |
NYSSSQCQSOAZTR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)CO1)C(=C3C=C(C=CC3=C2)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


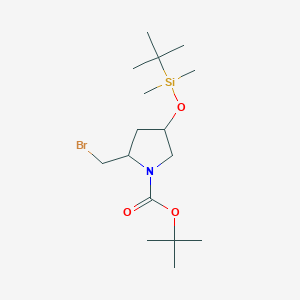
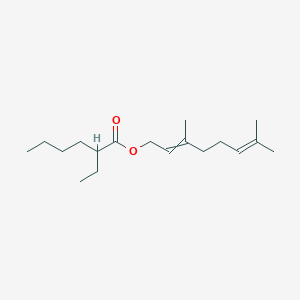
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
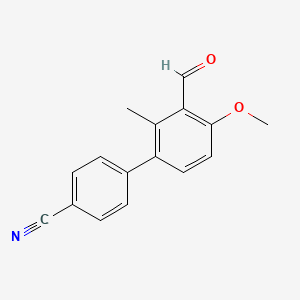
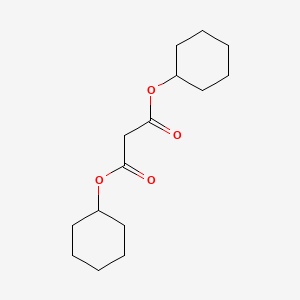
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
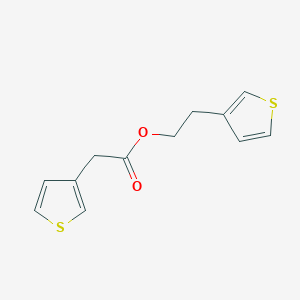
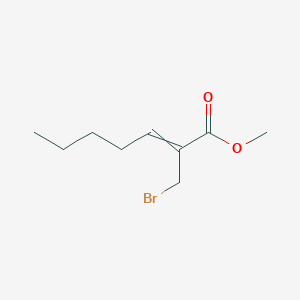
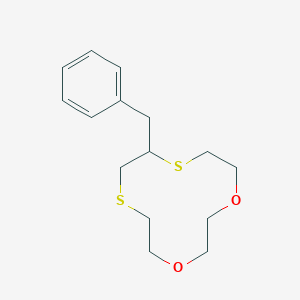
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
